2-(4-Amino-3-nitrophenyl)acetic acid
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Overview
Description
2-(4-Amino-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H8N2O4 It is characterized by the presence of both an amino group and a nitro group attached to a benzene ring, along with an acetic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Related compounds, such as indole derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with their targets in a variety of ways, leading to different biochemical changes.
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to affect a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Related compounds, such as indole derivatives, have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-3-nitrophenyl)acetic acid typically involves the nitration of 4-aminophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles to form azo compounds.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by nucleophiles like phenols or amines.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 2-(4-Amino-3-aminophenyl)acetic acid.
Substitution: Various azo compounds depending on the nucleophile used.
Oxidation: 2-(4-Nitroso-3-nitrophenyl)acetic acid or 2-(4-Nitro-3-nitrophenyl)acetic acid.
Scientific Research Applications
2-(4-Amino-3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways involving aromatic amino acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Nitrophenylacetic acid: Similar structure but lacks the amino group.
2-Amino-3-nitrobenzoic acid: Similar functional groups but different positioning on the benzene ring.
4-Amino-3-nitrobenzoic acid: Similar functional groups but different acetic acid moiety.
Uniqueness: 2-(4-Amino-3-nitrophenyl)acetic acid is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications.
Properties
IUPAC Name |
2-(4-amino-3-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNTGDWVOXIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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